molecular formula C14H18N4 B11772090 N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine CAS No. 6630-22-4

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine

Cat. No.: B11772090
CAS No.: 6630-22-4
M. Wt: 242.32 g/mol
InChI Key: PQABABVPLVDKKK-UHFFFAOYSA-N
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Description

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is a synthetic organic compound characterized by the presence of two pyridine rings attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The pyridine rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-dimethyl-1,2-di(2-pyridinyl)-1,2-ethanediamine
  • N1,N2-dimethyl-1,2-di(3-pyridinyl)-1,2-ethanediamine

Uniqueness

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is unique due to the position of the pyridine rings, which can influence its chemical reactivity and biological activity. The 4-pyridinyl substitution may confer distinct properties compared to its 2-pyridinyl and 3-pyridinyl analogs.

Properties

CAS No.

6630-22-4

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

N,N'-dimethyl-1,2-dipyridin-4-ylethane-1,2-diamine

InChI

InChI=1S/C14H18N4/c1-15-13(11-3-7-17-8-4-11)14(16-2)12-5-9-18-10-6-12/h3-10,13-16H,1-2H3

InChI Key

PQABABVPLVDKKK-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC

Origin of Product

United States

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